molecular formula C10H16N2S B12086585 1-methyl-N-(thiophen-3-ylmethyl)pyrrolidin-3-amine

1-methyl-N-(thiophen-3-ylmethyl)pyrrolidin-3-amine

Cat. No.: B12086585
M. Wt: 196.31 g/mol
InChI Key: AVMAXELCGPRHBQ-UHFFFAOYSA-N
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Description

1-Methyl-N-(thiophen-3-ylmethyl)pyrrolidin-3-amine is a compound characterized by the presence of a pyrrolidine ring substituted with a methyl group and a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(thiophen-3-ylmethyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine derivatives with thiophen-3-ylmethyl halides under basic conditions. The reaction is often carried out in the presence of a suitable base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-(thiophen-3-ylmethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophen-3-ylmethyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the pyrrolidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-N-(thiophen-3-ylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures.

    Thiophene derivatives: Compounds containing the thiophene ring.

Uniqueness: 1-Methyl-N-(thiophen-3-ylmethyl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine and thiophene rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

1-methyl-N-(thiophen-3-ylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H16N2S/c1-12-4-2-10(7-12)11-6-9-3-5-13-8-9/h3,5,8,10-11H,2,4,6-7H2,1H3

InChI Key

AVMAXELCGPRHBQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)NCC2=CSC=C2

Origin of Product

United States

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